Cyclophosphamide-d8 (hydrate)
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Overview
Description
Cyclophosphamide-d8 (hydrate) is a deuterium-labeled analogue of Cyclophosphamide hydrate. Cyclophosphamide hydrate is a synthetic alkylating agent chemically related to nitrogen mustards, known for its antineoplastic and immunosuppressive activities . The deuterium labeling in Cyclophosphamide-d8 (hydrate) is primarily used for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclophosphamide-d8 (hydrate) is synthesized by incorporating deuterium into Cyclophosphamide hydrate. The process involves the substitution of hydrogen atoms with deuterium in the Cyclophosphamide molecule. This can be achieved through various chemical reactions, including deuterium exchange reactions .
Industrial Production Methods
Industrial production of Cyclophosphamide-d8 (hydrate) involves large-scale synthesis using non-aqueous solvents to maintain the stability of the compound. The lyophilization process is optimized to retain the monohydrate form of Cyclophosphamide . The process includes dissolving Cyclophosphamide in a solvent mixture, followed by aseptic filtration and removal of the solvent under inert gas conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide-d8 (hydrate) undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites in the liver.
Reduction: Involves the reduction of the oxazaphosphorine ring.
Substitution: Alkylation of DNA bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For activation in the liver.
Reducing agents: For reduction reactions.
Alkylating agents: For DNA alkylation.
Major Products Formed
The major products formed from these reactions include phosphoramide mustard and acrolein, which are the active metabolites responsible for the compound’s therapeutic effects .
Scientific Research Applications
Cyclophosphamide-d8 (hydrate) is widely used in scientific research for various applications:
Mechanism of Action
Cyclophosphamide-d8 (hydrate) exerts its effects through the following mechanism:
Comparison with Similar Compounds
Cyclophosphamide-d8 (hydrate) is compared with other similar compounds, such as:
Cyclophosphamide: The non-deuterated form, used widely in chemotherapy.
Cyclophosphamide-d4: Another deuterated analogue with fewer deuterium atoms.
Ifosfamide: A structural analogue with similar antineoplastic properties.
Cyclophosphamide-d8 (hydrate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and drug development processes .
Properties
Molecular Formula |
C7H17Cl2N2O3P |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate |
InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2/i2D2,3D2,5D2,6D2; |
InChI Key |
PWOQRKCAHTVFLB-WNWFCZIPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1.O |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O |
Origin of Product |
United States |
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